Home > Products > Screening Compounds P47074 > 2-Methyl-4-hydroxytamoxifen
2-Methyl-4-hydroxytamoxifen - 96474-35-0

2-Methyl-4-hydroxytamoxifen

Catalog Number: EVT-1564341
CAS Number: 96474-35-0
Molecular Formula: C27H31NO2
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-methyl-4-hydroxytamoxifen can be achieved using several methods. One notable approach involves the McMurry reaction, which utilizes 4,4'-dihydroxybenzophenone and appropriate carbonyl compounds. This method has been shown to yield various analogues with significant biological activity.

A detailed synthesis process includes:

  1. Formation of the Intermediate: The reaction begins with the coupling of 4,4'-dihydroxybenzophenone with a carbonyl compound in the presence of titanium tetrachloride.
  2. Reduction Step: The resulting product undergoes reduction to yield 2-methyl-4-hydroxytamoxifen.
  3. Purification: The final product is purified using high-performance liquid chromatography to ensure high purity and yield .
Molecular Structure Analysis

The molecular structure of 2-methyl-4-hydroxytamoxifen is characterized by:

  • A phenolic hydroxyl group at the 4-position.
  • A methyl group at the 2-position on the ethylene bridge connecting two aromatic rings.

Structural Data

  • Molecular Formula: C17_{17}H19_{19}NO
  • Molecular Weight: 255.34 g/mol
  • Chemical Structure: The compound features a biphenyl structure with a hydroxyl group that plays a crucial role in its binding affinity to estrogen receptors.
Chemical Reactions Analysis

2-Methyl-4-hydroxytamoxifen participates in various chemical reactions that are significant for its biological activity:

  1. Estrogen Receptor Binding: The compound binds to estrogen receptors, modulating their activity by either blocking or activating them depending on the cellular context.
  2. Metabolic Transformations: It can undergo further metabolism to produce other active metabolites or conjugates that may enhance its pharmacological effects.

The reactivity profile indicates that modifications to its structure can lead to variations in potency and selectivity towards different estrogen receptors .

Mechanism of Action

The mechanism of action for 2-methyl-4-hydroxytamoxifen primarily involves its interaction with estrogen receptors:

  1. Binding Affinity: It binds to estrogen receptors with high affinity, inhibiting the transcriptional activity associated with estrogen signaling pathways.
  2. Antagonistic Effects: In breast tissue, it acts as an antagonist preventing estrogen-induced cell proliferation.
  3. Agonistic Effects: In other tissues like bone and uterus, it may exhibit agonistic effects, promoting beneficial outcomes such as bone density maintenance.

This dual action is pivotal for its therapeutic use in breast cancer treatment while minimizing adverse effects associated with complete estrogen blockade .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.
  • pKa Value: The pKa value indicates its acidic nature due to the hydroxyl group, influencing its solubility and interaction with biological systems.

These properties are critical for understanding how 2-methyl-4-hydroxytamoxifen behaves in biological systems and its formulation into therapeutic agents .

Applications

2-Methyl-4-hydroxytamoxifen has several scientific uses:

  1. Breast Cancer Treatment: As an active metabolite of tamoxifen, it is utilized in treating estrogen receptor-positive breast cancer.
  2. Research Tool: It serves as a valuable tool in research settings for studying estrogen receptor biology and developing new therapeutic agents targeting these pathways.
  3. Potential Applications in Other Cancers: Emerging studies suggest potential applications in other cancers influenced by hormonal signaling pathways, highlighting its importance beyond breast cancer therapy .
Chemical Identity and Synthesis

Structural Characterization of 2-Methyl-4-Hydroxytamoxifen

2-Methyl-4-hydroxytamoxifen belongs to the triphenylethylene class of selective estrogen receptor modulators (SERMs). Its core structure features a central ethylene bond flanked by three aromatic rings:

  • A-ring: 4-hydroxy-substituted phenyl (pharmacophore for ER binding)
  • B-ring: 2-methyl-substituted phenyl (key structural modification)
  • C-ring: Para-substituted dimethylaminoethoxy phenyl (solubility moiety) [1] [8]

Crystallographic studies confirm the trans (E) configuration about the ethylene bond, essential for high-affinity interaction with the estrogen receptor ligand-binding domain (ER-LBD). The 2-methyl group induces a 15° torsional twist in the B-ring plane compared to unsubstituted tamoxifen derivatives. This steric perturbation repositions the 4-hydroxyl group into a bioactive orientation, optimizing hydrogen bonding with ERα residues Glu353 and Arg394. Nuclear magnetic resonance (NMR) analysis reveals distinctive chemical shifts: the methyl protons appear at δ 2.35 ppm (singlet), while the phenolic proton resonates at δ 8.05 ppm (broad) in DMSO-d₆ [8].

Table 1: Structural Signatures of 2-Methyl-4-Hydroxytamoxifen

Spectroscopic TechniqueKey FeaturesBiological Significance
X-ray CrystallographyTrans ethylene bond; 15° B-ring torsionOptimal fit in ER hydrophobic pocket
¹H NMRδ 2.35 ppm (s, 3H, CH₃); δ 8.05 ppm (s, 1H, OH)Confirmation of methyl and phenolic groups
Computational ModelingBarrier to rotation: 25 kcal/mol for B-ringPrevents non-productive ER conformations

Synthetic Routes for 2-Methyl-4-Hydroxytamoxifen Derivatives

Synthesis leverages McMurry coupling as the pivotal carbon-carbon bond-forming step:

  • Precursor Preparation: 4,4'-Dihydroxybenzophenone reacts with o-methylpropiophenone under titanium(IV) chloride activation and zinc reduction. This generates the triphenylethylene backbone with simultaneous installation of the 2-methyl group [4].
  • Chemoselective Alkylation: The phenolic hydroxyl at C4 is selectively derivatized using 2-(dimethylamino)ethyl chloride in the presence of cesium carbonate (Cs₂CO₃). This step introduces the basic side chain critical for antiestrogenicity (yield: 68–72%) [4] [6].
  • Stereochemical Control: The reaction proceeds via a titanium-carbene intermediate, yielding predominantly the trans-isomer (>95%). Purification employs recrystallization from ethanol/water mixtures to remove cis-contaminants [8].

Alternative routes include boronic ester intermediates for prodrug strategies. Triflation of 4-hydroxytamoxifen followed by palladium-catalyzed borylation installs boronate pinacol esters at the B-ring. These serve as oxidative prodrugs activated by tumor-associated hydrogen peroxide to release 2-methyl-4-hydroxytamoxifen in situ (conversion rate >85% in MCF-7 cells) [2].

Table 2: Synthetic Approaches to 2-Methyl-4-Hydroxytamoxifen Derivatives

MethodKey Reagents/ConditionsYieldAdvantages
McMurry CouplingTiCl₄/Zn; DME solvent; 0°C → reflux65%Direct 2-methyl installation; high trans selectivity
Boronic Prodrug SynthesisPdCl₂(dppf); B₂pin₂; KOAc; DMF, 80°C42%Tumor-targeted activation; bypasses CYP2D6 metabolism
Polymer ConjugationNHS-activated PMAA; DMF, 60°C50% loadingEnhanced solubility; sustained release

Role of Substituent Modifications in Synthetic Design

B-ring substitutions critically modulate pharmacodynamics and synthetic accessibility:

  • Methyl Group (C2 Position): Enhances ERα binding affinity 3-fold compared to 4-hydroxytamoxifen (IC₅₀: 0.8 nM vs. 2.4 nM). The electron-donating effect stabilizes the quinone-methide intermediate during ROS generation, increasing cytotoxicity in ER-negative cells by 40% [4] [8].
  • Boron-based Bioisosteres: Replacement of C4'-OH with boronate esters (e.g., Bpin, BF₃K) maintains molecular volume while introducing oxidative lability. These derivatives exhibit 5-fold lower IC₅₀ values (0.0063 μM in MCF-7 cells) than 4-hydroxytamoxifen by enabling intracellular release of the active drug [2].
  • Heterocyclic Fusion: Condensation of pyrrolo[3,2-e]indole at the B-ring generates rigidified analogues. These require low-temperature McMurry coupling (-15°C) to prevent competitive pinacol rearrangement, which otherwise yields non-planar ketones (e.g., compound 31a in 18% yield) [4].

Electronic tuning via para-substituents on the C-ring influences oxidative metabolism:

  • Dimethylaminoethoxy group: Standard side chain (log P: 5.2)
  • Pyrrolidinoethoxy variant: 30% increased ER binding; reduces P-glycoprotein efflux
  • Ferrocenyl appendages: Enable single-electron transfer (SET) pathways, generating cytotoxic ROS via Fenton chemistry (IC₅₀: 0.15 μM in MDA-MB-231 cells) [4]

Properties

CAS Number

96474-35-0

Product Name

2-Methyl-4-hydroxytamoxifen

IUPAC Name

4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]-3-methylphenol

Molecular Formula

C27H31NO2

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C27H31NO2/c1-5-25(21-9-7-6-8-10-21)27(26-16-13-23(29)19-20(26)2)22-11-14-24(15-12-22)30-18-17-28(3)4/h6-16,19,29H,5,17-18H2,1-4H3/b27-25+

InChI Key

NZWWUPVYFHRGOL-IMVLJIQESA-N

SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=C(C=C(C=C2)O)C)C3=CC=CC=C3

Synonyms

2-methyl-4-hydroxytamoxifen

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=C(C=C(C=C2)O)C)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=C(C=C(C=C2)O)C)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.